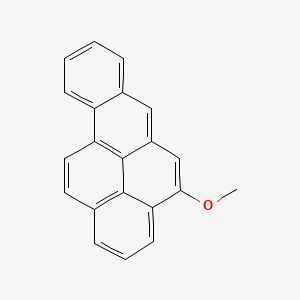
4-Methoxybenzo(a)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative of benzo(a)pyrene. It is characterized by the presence of a methoxy group (-OCH3) attached to the fourth position of the benzo(a)pyrene structure. This compound is of significant interest due to its potential environmental and health impacts, as well as its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo(a)pyrene typically involves the methoxylation of benzo(a)pyrene. One common method is the reaction of benzo(a)pyrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the methoxy group is introduced at the fourth position of the benzo(a)pyrene molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
4-Methoxybenzo(a)pyrene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on its interactions with biological systems helps in understanding the toxicological effects of PAHs.
Medicine: Studies on its potential carcinogenicity and mutagenicity contribute to the field of cancer research.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-Methoxybenzo(a)pyrene involves its interaction with cellular components, leading to various biological effects. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and quinones. These intermediates can form adducts with DNA, proteins, and other macromolecules, leading to genotoxicity and carcinogenicity. The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the toxic effects of the compound.
Comparison with Similar Compounds
4-Methoxybenzo(a)pyrene can be compared with other PAH derivatives, such as:
Benzo(a)pyrene: The parent compound without the methoxy group.
4-Hydroxybenzo(a)pyrene: A hydroxylated derivative.
4-Nitrobenzo(a)pyrene: A nitrated derivative.
The presence of the methoxy group in this compound imparts unique chemical and biological properties, such as altered reactivity and toxicity profiles, compared to its analogs.
Properties
CAS No. |
56182-99-1 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-methoxybenzo[a]pyrene |
InChI |
InChI=1S/C21H14O/c1-22-19-12-15-11-14-5-2-3-7-16(14)17-10-9-13-6-4-8-18(19)20(13)21(15)17/h2-12H,1H3 |
InChI Key |
CNVYLULNAHQNNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
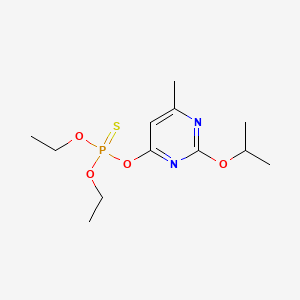
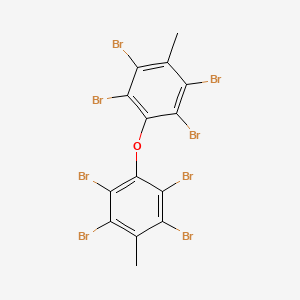

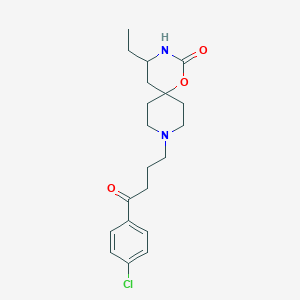
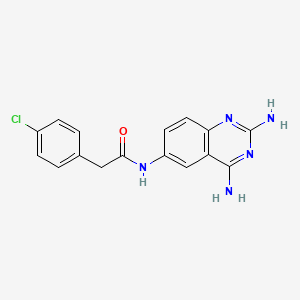
![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
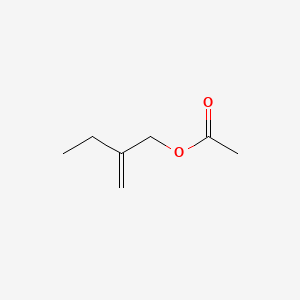
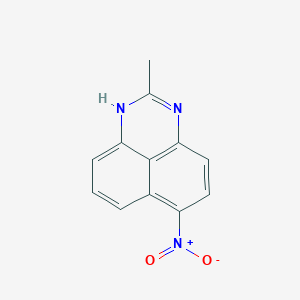
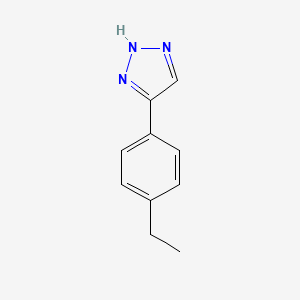
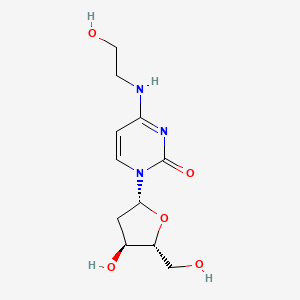
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
![N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14643659.png)
